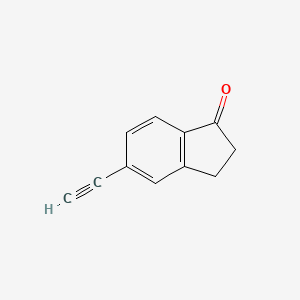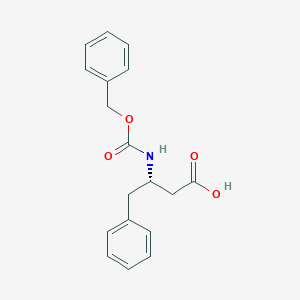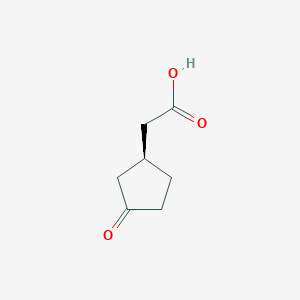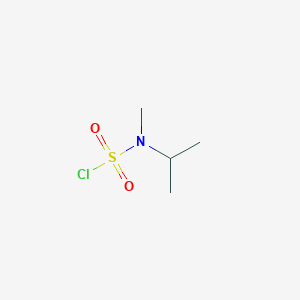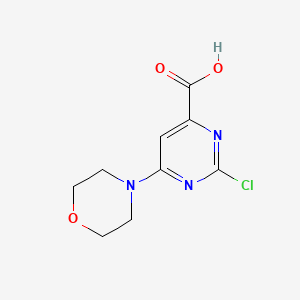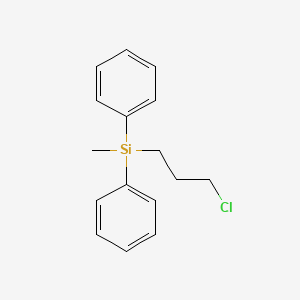
Chloropropyldiphenylmethylsilane
Vue d'ensemble
Description
Chloropropyldiphenylmethylsilane is a chemical compound with the molecular formula C16H19ClSi . It’s primarily used for research and development .
Molecular Structure Analysis
The Chloropropyldiphenylmethylsilane molecule contains a total of 38 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
Chloropropyldiphenylmethylsilane has a boiling point of 165-6ºC/1.5mmHg and a density of 1.070 . These properties can be important for handling and storage.Applications De Recherche Scientifique
Chlorophyll Fluorescence Analysis
Chlorophyll Fluorescence as a Practical Tool : Research indicates that chlorophyll fluorescence analysis is a powerful technique widely used in plant physiology and ecophysiology. It offers valuable insights into the functioning of photosynthesis and can be a useful tool in research involving Chloropropyldiphenylmethylsilane (Maxwell & Johnson, 2000).
Understanding Plant Stress Physiology : The utilization of chlorophyll fluorescence in plant science, particularly in plant stress physiology, demonstrates its importance. This technique has been instrumental in quantitative, non-invasive methods for assessing photosynthesis in intact leaves (Kooten & Snel, 1990).
Chemical Synthesis and Catalysis
Efficient Catalyst in Chemical Reactions : Chlorotrimethylsilane, a related compound, has been shown to be a highly efficient catalyst in the allylic alkylation of certain compounds. This suggests potential catalytic applications for Chloropropyldiphenylmethylsilane in similar chemical processes (Deng et al., 2014).
Synthesis and Structural Characterization : A study focused on the synthesis and structural characterization of a related compound, Octakis(3-chloropropyl)octasilsesquioxane, through hydrolytic condensation. This highlights the potential for Chloropropyldiphenylmethylsilane in similar synthetic and characterization studies (Marciniec et al., 2008).
Improving Mechanical Properties in Materials : Research involving 3-chloropropyltrimethoxysilane (CTS) for enhancing the distribution of water glass in polyurethane matrices suggests possible applications of Chloropropyldiphenylmethylsilane in improving the mechanical properties of various composite materials (Zhenglong et al., 2016).
Propriétés
IUPAC Name |
3-chloropropyl-methyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClSi/c1-18(14-8-13-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12H,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRKMRQMDVXKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCl)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloropropyldiphenylmethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



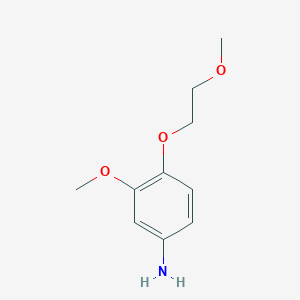
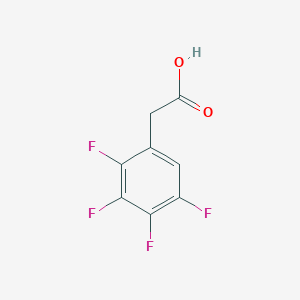
![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3120298.png)
![2-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]propan-1-amine](/img/structure/B3120308.png)

